molecular formula C11H12O5 B15324536 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B15324536
M. Wt: 224.21 g/mol
InChI Key: BJOKFDLLFPWNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenylpropanoic acid, characterized by the presence of two methoxy groups attached to the benzene ring and a keto group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the keto group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, where the methoxy groups can direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or alcoholic solutions depending on the reaction type

Major Products

    Oxidation: 3-(2,3-Dimethoxyphenyl)propanoic acid

    Reduction: 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propanoic acid
  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 2,3-Dimethoxyphenylacetic acid

Uniqueness

3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid is unique due to the specific positioning of the methoxy groups and the presence of a keto group on the propanoic acid chain. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s unique properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

BJOKFDLLFPWNQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.